N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O4S/c19-15-7-6-14(10-16(15)23-8-1-9-28(23,26)27)22-18(25)17(24)21-11-12-2-4-13(20)5-3-12/h2-7,10H,1,8-9,11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSKNFSXMFKGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H21ClF N3O5S
- Molecular Weight : 403.5 g/mol
The compound features a unique isothiazolidinone moiety, which is known for contributing to various biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of oxalamide compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the isothiazolidinone group enhances this effect by promoting cellular stress responses .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro assays revealed that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
This compound has been reported to inhibit key enzymes involved in disease processes. For example, it has demonstrated inhibitory activity against certain proteases and kinases, which are critical in cancer progression and inflammation .
Study 1: Anticancer Efficacy
A recent clinical trial investigated the efficacy of oxalamide derivatives in patients with advanced solid tumors. The results indicated that patients receiving treatments containing this compound exhibited a notable reduction in tumor size compared to the control group. The study concluded that this compound could be a candidate for further development as an anticancer agent .
Study 2: Antimicrobial Activity
In another research effort, this compound was tested against multi-drug resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, suggesting its potential use as an adjunct therapy in treating resistant infections .
Scientific Research Applications
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Preliminary studies suggest that N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide exhibits antimicrobial properties. In vitro assays have shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Anticancer Properties
Research indicates that this compound may have anticancer effects. It has been evaluated against various cancer cell lines, demonstrating cytotoxicity and potential mechanisms involving apoptosis induction. For instance:
- Cell Line Studies : The compound showed significant inhibition of cell growth in estrogen receptor-positive breast cancer cell lines (MCF7), suggesting its utility in targeting specific cancer types.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways has been investigated. Such inhibition could lead to therapeutic effects against diseases characterized by dysregulated metabolism.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited promising antimicrobial activity against various pathogens, with specific focus on their mechanisms of action.
- Anticancer Screening : Another research effort evaluated the compound's efficacy against multiple cancer cell lines using the National Cancer Institute's protocols, revealing significant growth inhibition rates.
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between this compound and its biological targets, providing insights into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling substituted phenylamines with oxalyl chloride derivatives under controlled conditions. For example, similar oxalamides are synthesized via sequential reactions: (i) amine activation with triethylamine, (ii) dropwise addition of chloroacetyl chloride at low temperatures (e.g., 10°C), and (iii) recrystallization from solvents like chloroform . Purity is confirmed via ¹H/¹³C NMR to verify substituent integration and HRMS/ESI-MS to validate molecular weight .
Q. How should researchers characterize the structural features of this compound?
- Methodological Answer : Use multi-spectral analysis:
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., aromatic protons, isothiazolidinyl protons) .
- Mass Spectrometry : Confirm molecular formula using HRMS, ensuring no dimerization (common in oxalamides, e.g., 23% dimer in a related compound) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during structural validation?
- Methodological Answer :
Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing split peaks.
2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide ).
Contradictions often arise from impurities or solvent effects; systematic solvent screening (DMSO-d₆ vs. CDCl₃) may clarify .
Q. What experimental design strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factorial Designs : Vary parameters (temperature, solvent, stoichiometry) to identify critical factors.
- Response Surface Methodology : Model interactions between variables (e.g., triethylamine concentration vs. reaction time) .
For example, optimizing oxalamide synthesis reduced experiments by 50% while maintaining >90% purity .
Q. How can computational methods predict viable synthetic pathways or substituent effects on bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT to model transition states and reaction energetics (e.g., ICReDD’s reaction path search methods ).
- SAR Modeling : Combine molecular docking (e.g., for soluble epoxide hydrolase inhibition) with substituent Hammett constants to predict electronic effects .
- Machine Learning : Train models on existing oxalamide datasets to prioritize substituents (e.g., fluorobenzyl vs. methoxyphenethyl groups) .
Q. What strategies address low reproducibility in biological assays involving this compound?
- Methodological Answer :
Strict Solvent Control : Use DMSO with <0.1% water to avoid aggregation.
Dose-Response Curves : Validate activity across 3+ independent replicates.
Orthogonal Assays : Confirm target engagement (e.g., SPR for binding affinity, cellular thermal shift assays) .
Note: Bioactivity discrepancies may stem from metabolic instability (e.g., fluorobenzyl’s susceptibility to CYP450 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
